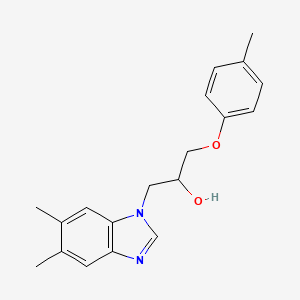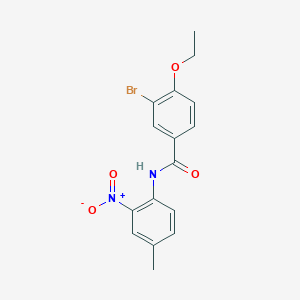
3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 3rd position, an ethoxy group at the 4th position, and an N-(4-methyl-2-nitrophenyl) substituent on the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide typically involves the following steps:
Ethoxylation: The ethoxy group can be introduced via a nucleophilic substitution reaction using an ethoxide ion (EtO-) as the nucleophile.
Amidation: The final step involves the formation of the benzamide by reacting the brominated and ethoxylated benzene derivative with 4-methyl-2-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Reduction: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium catalyst (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products Formed
Oxidation: Formation of an amine derivative
Reduction: Formation of oxidized products such as carboxylic acids
Substitution: Formation of substituted benzamide derivatives
Aplicaciones Científicas De Investigación
3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and ethoxy groups may also contribute to the compound’s overall reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-4-(2-methoxyethoxy)-N-(4-methyl-2-nitrophenyl)benzamide
- 3-bromo-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide
Uniqueness
3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 4th position and the N-(4-methyl-2-nitrophenyl) substituent differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propiedades
IUPAC Name |
3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-3-23-15-7-5-11(9-12(15)17)16(20)18-13-6-4-10(2)8-14(13)19(21)22/h4-9H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIISCNTVACCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2,4-dichlorophenyl)methyl]furan-2-carboxamide](/img/structure/B5034357.png)
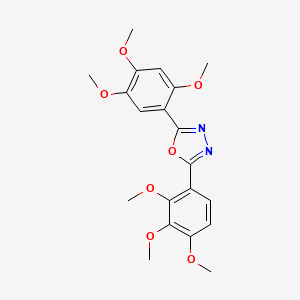
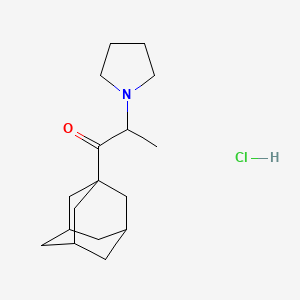
![methyl 2-[4-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)phenoxy]acetate](/img/structure/B5034378.png)
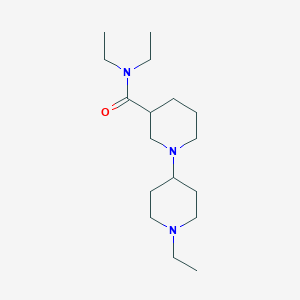
![3-bromo-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B5034381.png)
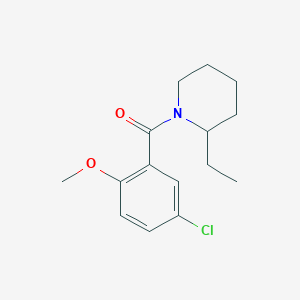
![1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5034385.png)
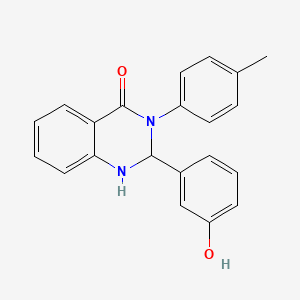
![1-(2-Fluorophenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine](/img/structure/B5034390.png)
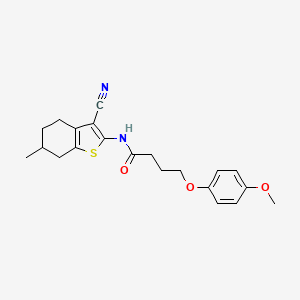
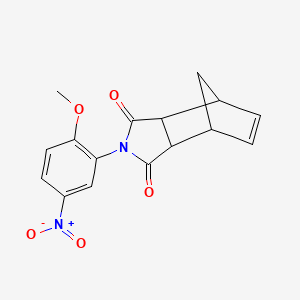
![5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034419.png)
